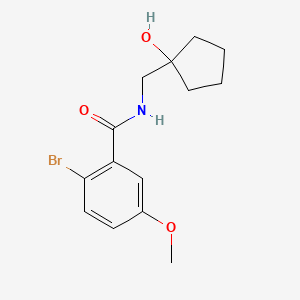

2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile, also known as CPT, is a heterocyclic organic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid with a melting point of 191 °C, and is soluble in most organic solvents. CPT has been used in a variety of studies in the fields of chemistry, biology, and medicine, and has been found to possess a number of interesting properties.

Applications De Recherche Scientifique

Antiviral Applications

Indole derivatives, which include compounds similar to 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile, have shown potential in antiviral therapy. Compounds with indole scaffolds have been synthesized and reported to exhibit inhibitory activity against viruses like influenza A and Coxsackie B4 virus . The presence of the chlorophenyl group may enhance the binding affinity to viral proteins, offering a pathway for the development of new antiviral drugs.

Anti-inflammatory Applications

Certain indole derivatives have demonstrated significant anti-inflammatory properties. For example, compounds structurally related to 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile have been tested and shown to inhibit inflammation using paw edema models . This suggests potential applications in the treatment of inflammatory diseases.

Anticancer Applications

Indole derivatives are also being explored for their anticancer activities. The structural complexity and the presence of multiple functional groups in compounds like 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile provide a rich framework for interacting with various biological targets, potentially leading to the development of novel anticancer agents .

Agricultural Applications

In agriculture, indole derivatives are used to synthesize compounds with urease enzyme inhibition and nitric oxide scavenging activities . These activities are crucial for managing nitrogen levels in the soil, which can lead to improved crop yields and sustainable farming practices.

Biotechnological Applications

The biotechnological sector benefits from the diverse biological activities of indole derivatives. They serve as key intermediates in the synthesis of various biomolecules and can be used in enzyme inhibition studies, which are fundamental in drug discovery and development processes .

Material Science Applications

In material science, the chemical properties of indole derivatives like 2-Amino-6-(4-chlorophenyl)-3,4,5-pyridinetricarbonitrile can be harnessed to create novel materials with specific electronic or photophysical properties. These materials can be used in the development of sensors, organic semiconductors, and other advanced materials.

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Mode of Action

Similar compounds, such as 4,6-diarylpyrimidin-2-amine derivatives, have shown anticancer properties . These compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Propriétés

IUPAC Name |

2-amino-6-(4-chlorophenyl)pyridine-3,4,5-tricarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6ClN5/c15-9-3-1-8(2-4-9)13-11(6-17)10(5-16)12(7-18)14(19)20-13/h1-4H,(H2,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDQAMATHPVKQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(C(=C2C#N)C#N)C#N)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(methylsulfanyl)-N-[2-(morpholin-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2793809.png)

![4-(1,7-Dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)benzen esulfonamide](/img/structure/B2793818.png)

![5-Methyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2793821.png)

![(3-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine;dihydrochloride](/img/structure/B2793822.png)